6-(Benzylsulfanyl)-1-methylpyrimidin-2(1H)-one
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Overview
Description
6-Benzylsulfanyl-1-methyl-1H-pyrimidin-2-one is a heterocyclic compound featuring a pyrimidine ring substituted with a benzylsulfanyl group at the 6-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylsulfanyl-1-methyl-1H-pyrimidin-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with a thiol precursor under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom at the 1-position of the pyrimidine ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding a simpler pyrimidine derivative.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine derivatives without the benzylsulfanyl group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzylsulfanyl-1-methyl-1H-pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-benzylsulfanyl-1-methyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2(1H)-Pyrimidinone, 1-methyl-6-[(phenylmethyl)thio]-: This compound is structurally similar but lacks the specific substitution pattern of 6-benzylsulfanyl-1-methyl-1H-pyrimidin-2-one.
Pyridine and Pyrimidine Derivatives: These compounds share the pyrimidine ring structure but differ in their substitution patterns and functional groups.
Uniqueness: 6-Benzylsulfanyl-1-methyl-1H-pyrimidin-2-one is unique due to the presence of both a benzylsulfanyl group and a methyl group on the pyrimidine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61686-73-5 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-benzylsulfanyl-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C12H12N2OS/c1-14-11(7-8-13-12(14)15)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
NEWSMAWRXDFXMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=NC1=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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